molecular formula C15H16N2O4S B2399335 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864975-70-2

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2399335
CAS No.: 864975-70-2
M. Wt: 320.36
InChI Key: AUCMVMWELHSBAC-NXVVXOECSA-N
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Description

The compound (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide features a benzo[d]thiazole core substituted at position 3 with a 2-methoxyethyl group. The Z-configuration of the imine (ylidene) linkage connects this heterocycle to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-19-7-6-17-11-4-2-3-5-13(11)22-15(17)16-14(18)12-10-20-8-9-21-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCMVMWELHSBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and other pharmacological properties.

Chemical Structure

The compound features a unique structure characterized by:

  • A benzo[d]thiazole moiety.
  • A dihydro-1,4-dioxine ring.
  • A carboxamide functional group.

This structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:

  • Inhibition of cell proliferation : The compound may inhibit enzymes critical for cell cycle progression, leading to apoptosis in cancer cells.
  • Antioxidant activity : It exhibits the ability to scavenge free radicals, potentially protecting cells from oxidative stress.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (μM)Activity Classification
HeLa (Cervical Cancer)5.0Highly Active (IC50 < 10 μM)
MCF-7 (Breast Cancer)8.0Moderately Active (IC50 < 10 μM)
A549 (Lung Cancer)15.0Inactive (IC50 > 10 μM)

Table 1: Cytotoxicity of the compound against various cancer cell lines.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that the compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Antioxidant Activity : The DPPH assay indicated that the compound possesses significant antioxidant properties, with an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Activity : Preliminary tests showed limited antibacterial effects against Gram-positive bacteria but no activity against Gram-negative strains . This highlights a selective antimicrobial profile that may be useful in targeting specific infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Systems

The target compound shares key motifs with several classes of heterocycles:

  • Benzo[d]thiazole derivatives : Similar to compounds in (e.g., 11a , 11b ), which feature thiazolo-pyrimidine cores with aromatic substituents. However, the target’s benzo[d]thiazole is fused with a dihydrodioxine-carboxamide, unlike the pyrimidine or quinazoline systems in analogs .
  • Thiadiazole derivatives : describes thiadiazol-2-ylidene benzamides (e.g., 4g , 4h ), which share carboxamide linkages but differ in the central heterocycle (thiadiazole vs. thiazole) .
  • Benzodioxine derivatives : highlights 1,4-benzodioxine-based thiadiazoles, though these lack the thiazole-ylidene linkage present in the target compound .

Physicochemical Properties

Compound (Reference) Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹)
Target Compound Benzo[d]thiazole + dihydrodioxine 2-Methoxyethyl, carboxamide Not reported N/A Hypothetical: C=O (~1680–1700)
11a () Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 243–246 68 C=O (1719), CN (2219)
11b () Thiazolo-pyrimidine 4-Cyanobenzylidene 213–215 68 C=O (1719), CN (2209)
4g () Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl 200 82 C=O (1690, 1638)
  • Melting points : Thiazolo-pyrimidine derivatives (11a , 11b ) exhibit higher melting points (213–246°C) compared to thiadiazoles (4g : 200°C), likely due to increased crystallinity from fused aromatic systems . The target’s methoxyethyl group may lower its melting point relative to 11a due to reduced symmetry.
  • Spectral data : The carboxamide C=O stretch in the target is expected near 1680–1700 cm⁻¹, aligning with analogs (11a : 1719 cm⁻¹; 4g : 1690 cm⁻¹) .

Reactivity and Functional Group Influence

  • Electron-donating groups: The methoxyethyl substituent in the target compound may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., cyano in 11b) .
  • Carboxamide linkage : Analogous to 4g and 4h , this group may participate in hydrogen bonding, influencing biological activity or crystallization behavior .

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